Cinnamate de linalyle

Vue d'ensemble

Description

Linalyl cinnamate is a concentrated aromatic and flavor ingredient . It gives a sweet natural effect to floral, fruity, and oriental compositions . It is ideal for use in delicate floral accords where it acts as a blending agent and as a fixative . It has a sweet, persistent odor with soft floral notes and is clearly balsamic .

Synthesis Analysis

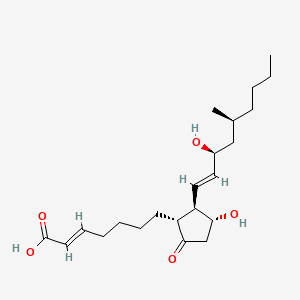

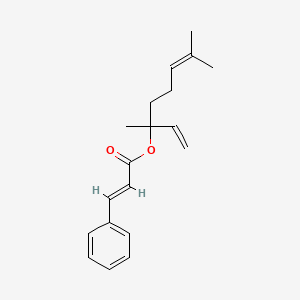

Linalyl cinnamate may be synthesized from linalyl formate plus methylcinnamate and sodium linalool . It can also be synthesized by the “Roche” method from dehydrolinalool and cinnamic acid via the dehydro ester, which is hydrolyzed to the subject compound .Molecular Structure Analysis

The molecular formula of Linalyl cinnamate is C19H24O2 . It has an exact mass of 284.18 and a molecular weight of 284.399 .Physical And Chemical Properties Analysis

Linalyl cinnamate is a colorless liquid . It has a sweet, persistent odor with soft floral notes and is clearly balsamic . It has a slightly fruity flavor .Applications De Recherche Scientifique

Activité antimicrobienne

Le cinnamate de linalyle a été étudié pour ses propriétés antimicrobiennes potentielles. Des recherches indiquent que les dérivés du cinnamate peuvent présenter une activité antimicrobienne significative contre les champignons et les bactéries pathogènes . Ce composé pourrait être utilisé dans le développement de nouveaux agents antimicrobiens, en particulier étant donné que la résistance aux médicaments existants devient une préoccupation croissante.

Agents photoprotecteurs

Des recherches ont montré que les cinnamates réagissent à la lumière ultraviolette (UV) . Le this compound pourrait être utilisé dans la synthèse de matériaux fonctionnels à base biologique, tels que des films ou des revêtements absorbant les UV, qui peuvent protéger les matériaux ou la peau des rayons UV nocifs.

Chimie analytique

En chimie analytique, le this compound peut être séparé et analysé par des méthodes de chromatographie liquide à haute performance (HPLC) . Cette application est cruciale pour le contrôle qualité et la garantie de la pureté du composé dans divers produits.

Mécanisme D'action

Target of Action

Linalyl cinnamate is primarily used as a fragrance chemical . It is part of perfume oils and/or flavors . It gives a sweet natural effect to floral, fruity, and oriental compositions . It acts as a blending agent and as a fixative in these compositions .

Mode of Action

It is known to interact with its targets to produce a sweet natural effect in various compositions . It acts as a blending agent, helping to harmonize the different aromatic components. As a fixative, it helps to slow down the evaporation of the more volatile components, thereby prolonging the overall aroma .

Biochemical Pathways

Linalyl cinnamate is likely involved in the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . Therefore, the pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

It is known that the compound is analyzed by reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . It is also known that Linalyl cinnamate is an insoluble, hydrogen-bond, deodorizing molecule with a high molecular weight .

Result of Action

The primary result of Linalyl cinnamate’s action is the production of a sweet natural effect in floral, fruity, and oriental compositions . It enhances the overall aroma of these compositions and prolongs their scent by acting as a fixative .

Action Environment

The action of Linalyl cinnamate can be influenced by environmental factors. For instance, its stability can vary depending on the pH of the environment . It also has different levels of effectiveness in various products such as acid cleaner, fabric conditioner, antiperspirant, shampoo, fabric detergent liquid, soap, powder detergent, and liquid bleach . It is also important to note that Linalyl cinnamate should be handled and stored properly to prevent leakage or spillage .

Safety and Hazards

Linalyl cinnamate is not classified as a hazardous substance according to available safety data sheets . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . In case of accidental exposure, appropriate first aid measures should be taken .

Orientations Futures

Linalyl cinnamate is used as a fragrance in soaps, detergents, creams, lotions, and perfumes . Its sweet natural effect makes it ideal for use in delicate floral accords . Given its renewable carbon content and biodegradability , it aligns with the trend towards sustainability in the fragrance and beauty industry.

Analyse Biochimique

Biochemical Properties

Linalyl cinnamate plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the metabolism of cinnamic acid derivatives. For instance, linalyl cinnamate can be hydrolyzed by esterases, releasing linalool and cinnamic acid. These interactions are crucial for its metabolic processing and potential biological activities .

Cellular Effects

Linalyl cinnamate influences various cellular processes. It has been shown to exhibit antimicrobial activity, affecting the growth and viability of certain bacterial and fungal cells. This compound can disrupt cell membranes and interfere with cellular metabolism, leading to cell death in pathogenic microorganisms

Molecular Mechanism

At the molecular level, linalyl cinnamate exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, altering their activity. For example, linalyl cinnamate has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . It may also interact with transcription factors, influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of linalyl cinnamate can vary over time. The compound’s stability and degradation are important factors to consider. Linalyl cinnamate is relatively stable under standard conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that its biological activity may diminish as it degrades, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of linalyl cinnamate in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and antimicrobial activities. At higher doses, linalyl cinnamate can cause adverse effects, including toxicity and organ damage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Linalyl cinnamate is involved in several metabolic pathways, particularly those related to the metabolism of cinnamic acid derivatives. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to release linalool and cinnamic acid . These metabolites can then enter various metabolic pathways, contributing to the compound’s overall biological effects.

Transport and Distribution

Within cells and tissues, linalyl cinnamate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it may interact with transport proteins that facilitate its movement within the body . The distribution of linalyl cinnamate can influence its localization and accumulation in specific tissues, affecting its biological activity.

Subcellular Localization

Linalyl cinnamate’s subcellular localization is an important aspect of its function. It can be found in various cellular compartments, including the cytoplasm and membranes. The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding its subcellular distribution is crucial for elucidating its precise mechanisms of action.

Propriétés

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-5-19(4,15-9-10-16(2)3)21-18(20)14-13-17-11-7-6-8-12-17/h5-8,10-14H,1,9,15H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFUEXLIKDHJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C=CC1=CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047410 | |

| Record name | Linalyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-37-5 | |

| Record name | Linalyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

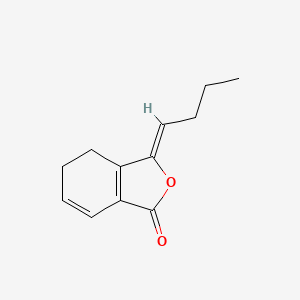

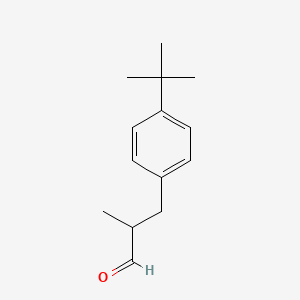

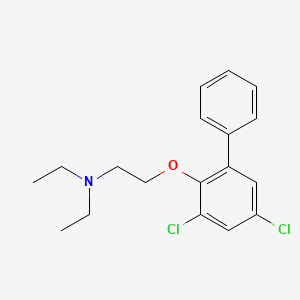

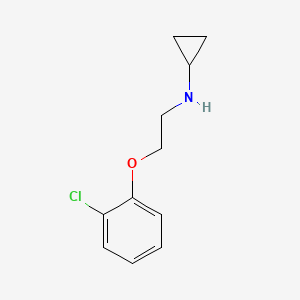

Feasible Synthetic Routes

Q1: What is the composition of Sim flower fragrance and what role does Linalyl Cinnamate play in it?

A2: The study on Sim flower fragrance identified several key aromatic compounds, including Aldehyde anisic, Cinnamaldehyde, Cinnamon bark oil, Linalool, Linalyl acetate, Linalyl butyrate, and importantly, Linalyl Cinnamate. [] The research specifically points out Aldehyde anisic and Linalool as the primary contributors to the characteristic aroma of Sim flower. While not the dominant aroma, the presence of Linalyl Cinnamate contributes to the overall fragrance profile, potentially adding complexity and depth to the scent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[(2,2-dichloroacetyl)amino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1675378.png)

![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)